molecular formula C14H15N7O2 B2873584 N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2200040-29-3

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2873584
CAS No.: 2200040-29-3
M. Wt: 313.321
InChI Key: ACNZXJKETGWQJH-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring and a dimethyl-substituted oxazole carboxamide moiety. The triazolo-pyridazine system is a bicyclic scaffold known for its bioisosteric properties and relevance in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) targeting. The azetidine (a four-membered saturated ring) enhances conformational rigidity and may improve metabolic stability compared to larger heterocycles.

Properties

IUPAC Name

N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2/c1-9-5-11(18-23-9)14(22)19(2)10-6-20(7-10)13-4-3-12-16-15-8-21(12)17-13/h3-5,8,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNZXJKETGWQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Formation of the Triazolo[4,3-b]Pyridazine Core

  • Cyclocondensation : The triazolopyridazine ring is synthesized via cyclocondensation of pyridazine derivatives with hydrazines or nitriles under acidic or basic conditions. For example, condensation of 6-chloropyridazine with methylhydrazine forms the triazole ring through intramolecular cyclization .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling introduces substituents to the pyridazine ring (e.g., aryl/heteroaryl groups) .

StepReaction TypeConditionsYieldReference
1CyclocondensationK₂CO₃, DMF, 80°C72%
2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O85%

Azetidine Ring Functionalization

  • Nucleophilic Substitution : The azetidine ring is functionalized at the 3-position via SNAr (nucleophilic aromatic substitution) using amines or alcohols. For example, reaction of 3-bromoazetidine with triazolo[4,3-b]pyridazin-6-amine forms the azetidinyl-triazolopyridazine scaffold.

  • Reductive Amination : Secondary amines are introduced via reductive amination using NaBH(OAc)₃ and aldehydes .

Oxazole-3-Carboxamide Assembly

  • Amide Coupling : The 1,2-oxazole-3-carboxamide group is formed via HATU/DIPEA-mediated coupling between the azetidine amine and 5-methyl-1,2-oxazole-3-carboxylic acid .

Hydrolytic Degradation

  • Amide Hydrolysis : The carboxamide bond undergoes hydrolysis under acidic (HCl, 60°C) or basic (NaOH, 40°C) conditions, yielding 1,2-oxazole-3-carboxylic acid and the azetidinyl-triazolopyridazine amine.

  • Oxazole Ring Opening : Prolonged exposure to strong acids (e.g., H₂SO₄) destabilizes the oxazole ring, leading to decomposition .

ConditionDegradation PathwayHalf-LifeReference
pH 1.2 (HCl)Amide hydrolysis8.5 hrs
pH 10 (NaOH)Amide hydrolysis5.2 hrs

Oxidative Degradation

  • N-Methyl Oxidation : The N-methyl group on the oxazole ring is susceptible to oxidation by H₂O₂ or cytochrome P450 enzymes, forming N-formyl derivatives .

Azetidine Ring Modifications

  • Quaternization : Reacts with methyl iodide to form quaternary ammonium salts, enhancing solubility .

  • Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination introduces aryl groups to the azetidine nitrogen .

Triazolopyridazine Functionalization

  • Halogenation : Electrophilic halogenation (e.g., NBS) adds bromine to the pyridazine ring for further derivatization .

  • C-H Activation : Direct arylation at the C7 position using Pd(OAc)₂ and phosphine ligands .

Key Research Findings

  • Catalyst Optimization : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, achieving >85% yields .

  • pH-Dependent Stability : The compound is most stable at pH 6–7, with degradation accelerating in extremes.

  • Metabolic Pathways : Liver microsome studies indicate CYP3A4-mediated oxidation as the primary metabolic route .

Scientific Research Applications

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide involves the inhibition of specific enzymes. It targets the ATP-binding sites of c-Met and Pim-1 kinases, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and halt tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity and heterocyclic diversity invite comparisons with other small molecules, including carbazole derivatives and mutagenic heterocyclic amines. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight (g/mol) LogP (Estimated) Biological Activity Toxicity Profile
Target Compound (N,5-dimethyl-N-...) Triazolo-pyridazine + azetidine + oxazole ~357.4 1.8–2.5 Kinase inhibition (hypothesized) Low mutagenicity (predicted)
5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) [Salih et al.] Carbazole + triazanylidene + pyrimidine ~452.5 3.5–4.2 Unspecified (synthetic focus) Underexplored
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazoquinoline ~198.2 1.2–1.5 Carcinogenic (2A classification) High mutagenicity

Key Observations

Structural Differentiation: The target compound’s triazolo-pyridazine core distinguishes it from carbazole derivatives (e.g., compound 24), which feature larger aromatic systems linked to triazanylidene groups. Instead, its oxazole and azetidine substituents may reduce DNA intercalation risks, though in vitro genotoxicity assays are needed for confirmation .

Physicochemical Properties :

  • The target compound’s estimated LogP (1.8–2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, carbazole derivatives (e.g., compound 24) exhibit higher LogP values (~3.5–4.2), likely due to their extended aromatic systems, which may limit bioavailability .

Biological Implications: While IQ is a known dietary carcinogen, the target compound’s structural modifications (e.g., azetidine, oxazole) likely mitigate such risks. However, its hypothesized kinase inhibition activity requires validation through enzymatic assays and cytotoxicity studies.

Synthetic Challenges: The azetidine-triazolo-pyridazine linkage in the target compound introduces synthetic complexity compared to carbazole derivatives or IQ. This may impact scalability but could offer novel pharmacodynamic advantages .

Biological Activity

N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H16N6O2C_{14}H_{16}N_{6}O_{2}. The compound features a triazolo-pyridazine moiety that is significant in conferring its biological activity.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of triazolo-pyridazine have shown promising results in inhibiting c-Met kinase activity and exhibiting cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One notable compound from these studies demonstrated IC50 values ranging from 1.06 to 2.73 μM against these cell lines, indicating significant potency .

2. Antimicrobial Activity

The compound's structural analogs have been investigated for their antimicrobial properties. Research has indicated that certain derivatives exhibit effective inhibition against Mycobacterium tuberculosis, with IC50 values as low as 1.35 μM . This suggests that this compound may also possess similar antimicrobial efficacy.

3. Enzyme Inhibition

The inhibition of specific enzymes is another mechanism through which this compound may exert its biological effects. The triazolo-pyridazine scaffold has been linked to the inhibition of kinases involved in cancer progression, suggesting a potential role for this compound in targeted cancer therapies .

Case Study 1: Cytotoxicity Evaluation

In a comparative study evaluating the cytotoxicity of various triazolo-pyridazine derivatives against cancer cell lines using the MTT assay:

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

This study highlighted the efficacy of derivatives similar to this compound in inducing apoptosis and inhibiting cell proliferation .

Case Study 2: Antitubercular Activity

Another study focused on a series of compounds demonstrating anti-tubercular activity against Mycobacterium tuberculosis H37Ra:

CompoundIC50 (µM)IC90 (µM)
6a1.353.73
6e40.32N/A

These findings suggest that the structural components present in this compound could be optimized for enhanced anti-tubercular activity .

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